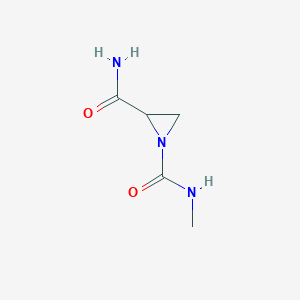

N1-Methylaziridine-1,2-dicarboxamide

Description

N1-Methylaziridine-1,2-dicarboxamide (CAS# 100804-10-2) is a small heterocyclic compound featuring a strained three-membered aziridine ring substituted with two carboxamide groups at the 1,2-positions and a methyl group at the N1 position. This compound is synthesized and commercialized by Shenzhen Atomax Chemical Co. for research and industrial applications .

Properties

CAS No. |

100804-10-2 |

|---|---|

Molecular Formula |

C5H9N3O2 |

Molecular Weight |

143.14 g/mol |

IUPAC Name |

1-N-methylaziridine-1,2-dicarboxamide |

InChI |

InChI=1S/C5H9N3O2/c1-7-5(10)8-2-3(8)4(6)9/h3H,2H2,1H3,(H2,6,9)(H,7,10) |

InChI Key |

GFSHWDZXXDCWCE-UHFFFAOYSA-N |

SMILES |

CNC(=O)N1CC1C(=O)N |

Canonical SMILES |

CNC(=O)N1CC1C(=O)N |

Synonyms |

1,2-Aziridinedicarboxamide,N1-methyl-(9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Cyclopropane-1,2-dicarboxamide Derivatives

Key Compounds :

- (1R,2R)-N1,N2-sec-Butyl-3-methylenecyclopropane-1,2-dicarboxamide (5b)

- (1R,2R)-N1,N2-Isobutyl-3-methylenecyclopropane-1,2-dicarboxamide (5c)

- (1R,2R)-N1,N2-Benzyl-3-methylenecyclopropane-1,2-dicarboxamide (5d)

Comparison :

- Synthesis : Prepared via nucleophilic substitution of acid chloride (1R,2R)-4 with amines (tert-butylamine, isobutylamine, benzylamine) in yields of 76–86% .

- Properties: White solids with defined melting points and optical rotations; characterized by NMR, LC/MS, and elemental analysis. Carbon/hydrogen/nitrogen content showed minor deviations from theoretical values.

Table 1 : Cyclopropane-dicarboxamides vs. N1-Methylaziridine-1,2-dicarboxamide

Pyrrolidine-1,2-dicarboxamide Derivatives

Key Compounds :

Comparison :

- Structure : 5-membered pyrrolidine ring with substituents enhancing steric and electronic interactions.

- Activity :

- Factor Xa Inhibition : Compound 26 exhibits potent anticoagulant activity (projected human t1/2 = 23 h) due to optimized stereochemistry and substituents .

- PI3Kα Inhibition : BYL-719 shows anticancer activity by targeting the PI3K pathway, with a molecular weight of 393.53 g/mol and chiral centers influencing binding .

- Physicochemical Properties : Higher stability compared to aziridine analogs, attributed to reduced ring strain.

Table 2 : Pyrrolidine-dicarboxamides vs. This compound

Diazene-1,2-dicarboxamide Derivatives

Key Compounds :

Comparison :

- Structure : Linear N=N (diazene) backbone with carboxamide groups.

- Applications :

- Synthesis : ADCA is commercially produced, while Ru complexes require multistep coordination chemistry .

Table 3 : Diazene-dicarboxamides vs. This compound

Anthracene-1,2-dicarboxamide Derivatives

Key Compounds :

Comparison :

- Structure : Anthracene core with carboxamide groups enabling fluorescence and anion binding.

- Activity : High affinity for benzoate (Ka = 709 M<sup>−1</sup> in CD2Cl2) .

- Applications : Anion sensing and supramolecular chemistry.

Table 4 : Anthracene-dicarboxamides vs. This compound

| Property | Anthracene Derivatives | N1-Methylaziridine |

|---|---|---|

| Core Structure | Planar anthracene ring | Non-planar aziridine ring |

| Applications | Fluorescent anion sensors | Not reported |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.